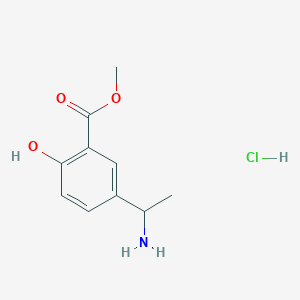![molecular formula C7H15ClN4 B13568550 Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride](/img/structure/B13568550.png)
Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an azido group attached to a cyclohexyl ring, which is further connected to a methanamine group, forming a hydrochloride salt. The presence of the azido group makes it a versatile intermediate in organic synthesis and a valuable tool in chemical biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a cyclohexyl derivative, which is subjected to azidation to introduce the azido group.
Azidation: The azidation reaction is carried out using sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is typically performed at elevated temperatures to ensure complete conversion.
Methanamine Introduction: The azidocyclohexyl intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas with a palladium catalyst.
Solvents: Dimethylformamide (DMF), acetonitrile, ethanol.
Reaction Conditions: Elevated temperatures for azidation, room temperature to mild heating for reduction and substitution reactions.
Major Products Formed
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted cyclohexyl derivatives.
Cycloaddition: Formation of triazole derivatives.
Applications De Recherche Scientifique
Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride involves its ability to undergo various chemical transformations due to the presence of the azido group. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioorthogonal chemistry to label and track biomolecules without interfering with biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Rac-1-[(1r,4r)-4-iodocyclohexyl]methanaminehydrochloride
- Rac-1-[(1r,4r)-4-bromocyclohexyl]methanaminehydrochloride
- Rac-1-[(1r,4r)-4-chlorocyclohexyl]methanaminehydrochloride
Uniqueness
Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and versatility compared to its halogenated counterparts. The azido group enables the compound to participate in click chemistry reactions, making it a valuable tool in chemical biology and materials science.
Propriétés
Formule moléculaire |
C7H15ClN4 |
|---|---|
Poids moléculaire |
190.67 g/mol |
Nom IUPAC |
(4-azidocyclohexyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H14N4.ClH/c8-5-6-1-3-7(4-2-6)10-11-9;/h6-7H,1-5,8H2;1H |
Clé InChI |
UTKRDOLBBLRMOZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CN)N=[N+]=[N-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B13568471.png)

![2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B13568499.png)




![2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran](/img/structure/B13568525.png)




![5h,6h,7h,8h-Pyrido[4,3-c]pyridazine](/img/structure/B13568551.png)
![2-Methylidene-7-oxaspiro[3.5]nonane](/img/structure/B13568556.png)
